1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
1-[4-(3-methylphenyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(17)16-9-7-15(8-10-16)13-6-4-5-12(2)11-13/h3-6,11H,1,7-10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWCTIXNRJIKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 3-methylphenylpiperazine with an appropriate acylating agent. One common method includes the use of prop-2-en-1-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. For instance, it may modulate the activity of serotonin or dopamine receptors, which are crucial in regulating mood and behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one, highlighting structural variations, synthesis yields, and physicochemical properties:
Structural and Electronic Variations
- Piperazine Substitutions: The 3-methylphenyl group in the target compound introduces moderate steric hindrance compared to bulkier substituents like bis(4-methoxyphenyl)methyl () or naphthalen-1-yl (). Smaller groups (e.g., 4-fluorophenyl in ) may enhance solubility but reduce binding specificity.
- Propenone Modifications: Substituents on the propenone aryl ring (e.g., 4-methoxyphenyl in vs. 4-methylphenyl in ) alter electron density, affecting π-π stacking interactions and redox properties.
Biological Activity
1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one is a piperazine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperazine ring substituted with a 3-methylphenyl group and a prop-2-en-1-one moiety, which contributes to its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure plays a crucial role in its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
| Compound | MIC against S. aureus | MIC against E. coli |
|---|---|---|
| This compound | TBD | TBD |
| Control (Ciprofloxacin) | 2 µg/mL | 2 µg/mL |
Antiviral Activity
The antiviral potential of this compound is also notable. Studies have explored the effects of piperazine derivatives on viral replication pathways, suggesting that modifications to the piperazine structure can enhance antiviral efficacy .
Anticancer Properties
The compound's anticancer properties are under investigation, particularly regarding its ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways associated with cell survival and death .
The biological activity of this compound is thought to be mediated through its interaction with various receptors in the central nervous system (CNS). The piperazine ring is known for its ability to bind to neurotransmitter receptors, potentially modulating neurotransmitter release and receptor activity, which is essential for its therapeutic effects in CNS disorders .
Study on CNS Activity
A study published in the Journal of Medicinal Chemistry highlighted the compound's role as a modulator of dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders such as schizophrenia and depression . The pharmacokinetic profile indicated favorable brain penetration, which is critical for CNS-targeted therapies.
Comparative Analysis
Comparative studies with other piperazine derivatives have illustrated that the presence of the 3-methylphenyl substitution enhances lipophilicity, improving membrane permeability and receptor binding affinity. This structural advantage positions it as a promising candidate for further development in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
